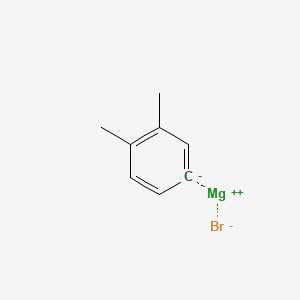

2 4-DIMETHYLPHENYLMAGNESIUM BROMIDE 0.&

Description

2,4-Dimethylphenylmagnesium bromide is a Grignard reagent characterized by a magnesium-bromide complex bound to a 2,4-dimethyl-substituted benzene ring. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in the preparation of substituted aromatic compounds. The methyl groups at the 2- and 4-positions of the aromatic ring impart electronic and steric effects that influence reactivity and selectivity in nucleophilic additions.

Synthesis typically involves reacting 2,4-dimethylbromobenzene with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under inert conditions. This method aligns with standard Grignard preparation protocols, as exemplified in analogous syntheses such as 2,4,6-triphenylphenylmagnesium bromide . The electron-donating methyl groups enhance the stability of the reagent while directing reactions to specific positions on the aromatic ring.

Properties

Molecular Formula |

C8H9BrMg |

|---|---|

Molecular Weight |

209.37 g/mol |

IUPAC Name |

magnesium;1,2-dimethylbenzene-5-ide;bromide |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

MRUHVZDUDMOXJP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylphenylmagnesium bromide is typically prepared by reacting 3,4-dimethylbromobenzene with magnesium metal in the presence of a dry ether solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: Room temperature to reflux

Time: Several hours to complete the reaction

Catalyst: Iodine can be used to initiate the reaction

Industrial Production Methods

In an industrial setting, the preparation of 3,4-Dimethylphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Reactors: Large-scale reactors equipped with inert gas purging systems

Solvent Recovery: Systems to recover and recycle the solvent

Purification: Techniques such as distillation to purify the final product

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols

Substitution: Can replace halides in organic compounds

Coupling Reactions: Forms carbon-carbon bonds in the presence of catalysts

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones

Halides: Alkyl and aryl halides

Catalysts: Nickel, palladium, or copper catalysts for coupling reactions

Major Products

Alcohols: From reactions with carbonyl compounds

Hydrocarbons: From coupling reactions

Substituted Aromatics: From substitution reactions

Scientific Research Applications

3,4-Dimethylphenylmagnesium bromide is used in various scientific research applications, including:

Organic Synthesis: As a reagent to form carbon-carbon bonds

Pharmaceuticals: In the synthesis of drug intermediates

Material Science: In the preparation of polymers and advanced materials

Biochemistry: For the modification of biomolecules

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The compound acts as a nucleophile, attacking carbonyl groups to form alcohols or participating in coupling reactions to form new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

2,4-Difluorobenzylmagnesium Bromide

- Substituents : Fluorine atoms at the 2- and 4-positions.

- Molecular Formula : C₇H₅BrF₂Mg; Molecular Weight: 231.32 g/mol .

- Reactivity : Fluorine’s electron-withdrawing nature reduces electron density at the reaction site, lowering nucleophilicity compared to 2,4-dimethylphenylmagnesium bromide. This makes the difluoro variant less reactive in coupling reactions but more suitable for synthesizing fluorinated aromatic compounds.

- Applications : Used in pharmaceutical and agrochemical industries to introduce fluorine atoms, which improve metabolic stability and bioavailability.

Phenylmagnesium Bromide

- Substituents: No substituents (bare benzene ring).

- Molecular Formula : C₆H₅BrMg; Molecular Weight: 181.31 g/mol.

- Reactivity : Serves as the baseline for Grignard reactivity. The absence of substituents allows unhindered access to the reactive site, making it highly versatile but less selective.

- Applications : Widely employed in general-purpose syntheses of biphenyls, alcohols, and ketones.

2,4,6-Triphenylphenylmagnesium Bromide

- Substituents : Bulky phenyl groups at the 2-, 4-, and 6-positions.

- Molecular Formula : C₂₄H₁₉BrMg; Molecular Weight: 411.63 g/mol (estimated).

- Reactivity : Severe steric hindrance from phenyl groups limits access to the magnesium center, reducing reaction rates. However, the bulky structure can enhance regioselectivity in crowded environments.

- Applications : Specialized syntheses requiring steric control, such as in dendritic or macrocyclic compounds .

Comparative Data Table

Reactivity and Selectivity Insights

- Electronic Effects : Methyl groups in 2,4-dimethylphenylmagnesium bromide increase electron density at the para position, favoring electrophilic substitutions at the 5-position of the aromatic ring. In contrast, fluorine’s electron-withdrawing nature in the difluoro analog directs reactions to meta positions.

- Steric Effects : The 2,4-dimethyl substitution creates moderate steric hindrance, balancing reactivity and selectivity. This contrasts with 2,4,6-triphenylphenylmagnesium bromide, where steric bulk dominates .

- Solubility : All compared reagents are typically used in diethyl ether or THF, but solubility varies slightly with substituent polarity. Fluorinated derivatives may exhibit marginally lower solubility due to increased polarity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,4-dimethylphenylmagnesium bromide to minimize by-product formation?

- Methodological Answer : Use high-purity magnesium turnings and anhydrous solvents (e.g., THF) to reduce side reactions. Ensure rigorous exclusion of moisture and oxygen via Schlenk-line techniques. Select solvents with high boiling points (e.g., THF, bp ~66°C) to minimize evaporation losses during reflux, as noted in studies prioritizing solvent stability for Grignard reagent preparation . Monitor reaction progress via aliquot quenching and GC-MS to identify optimal stoichiometry and reaction time.

Q. What are critical considerations for handling 2,4-dimethylphenylmagnesium bromide in air-sensitive reactions?

- Methodological Answer : Employ inert-atmosphere techniques (argon/nitrogen gloveboxes) and pre-dried glassware. Use cryogenic conditions (-78°C) for reactions requiring controlled reactivity. Verify reagent integrity via titration (e.g., Gilman test) before use. Avoid protic solvents or electrophiles that prematurely quench the reagent, as highlighted in protocols emphasizing material stability during preparation .

Q. How can researchers ensure accurate quantification of 2,4-dimethylphenylmagnesium bromide in reaction mixtures?

- Methodological Answer : Utilize internal standards (e.g., dimethyl sulfone) in quantitative ¹H NMR analysis. Calibrate response factors to account for relaxation time differences and integration errors, as demonstrated in 2D NMR studies using standardized compounds . For kinetic studies, employ in-situ IR spectroscopy to track reagent consumption.

Advanced Research Questions

Q. How can contradictions in literature regarding the reactivity of 2,4-dimethylphenylmagnesium bromide with sterically hindered electrophiles be resolved?

- Methodological Answer : Design systematic studies to isolate steric vs. electronic effects. Compare reaction outcomes using substrates with incremental steric bulk (e.g., tert-butyl vs. methyl groups). Perform DFT calculations to model transition states and correlate with experimental kinetic data. Critically evaluate prior studies by analyzing solvent polarity, temperature, and counterion effects, as suggested in frameworks for resolving conflicting data through hypothesis-driven experimentation .

Q. What strategies can mitigate competing side reactions during cross-coupling of 2,4-dimethylphenylmagnesium bromide with heteroaromatic electrophiles?

- Methodological Answer : Optimize catalytic systems (e.g., Ni/Fe catalysts) to enhance selectivity. Screen additives (e.g., LiCl) to stabilize reactive intermediates. Use competition experiments to identify dominant pathways (e.g., nucleophilic attack vs. single-electron transfer). Reference methodologies from analogous Grignard systems where solvent polarity and temperature were key variables in suppressing protodemetalation .

Q. How can researchers design experiments to probe the ligand exchange dynamics of 2,4-dimethylphenylmagnesium bromide in solution?

- Methodological Answer : Employ variable-temperature NMR to observe ligand dissociation equilibria. Use isotopic labeling (e.g., ²⁵Mg) or EXSY experiments to quantify exchange rates. Compare with computational models (MD simulations) to validate solvation effects. This approach aligns with studies advocating multi-technique validation for complex reaction mechanisms .

Methodological Frameworks for Data Analysis

Q. How should researchers structure literature reviews to identify gaps in understanding 2,4-dimethylphenylmagnesium bromide’s reactivity?

- Methodological Answer : Create a comparative table of reported reactions, categorizing electrophile types, yields, and conditions. Highlight discrepancies (e.g., conflicting regioselectivity) and propose hypotheses (e.g., solvent-dependent aggregation states). Critically assess experimental setups in prior work, as emphasized in frameworks for synthesizing contradictory findings into coherent research questions .

Q. What collaborative strategies enhance reproducibility in studies involving 2,4-dimethylphenylmagnesium bromide?

- Methodological Answer : Establish standardized protocols for reagent preparation and characterization across labs. Share raw NMR/GC-MS data via open-access platforms for peer validation. Organize interlaboratory studies to test key reactions, as suggested in educational models promoting collaborative critical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.